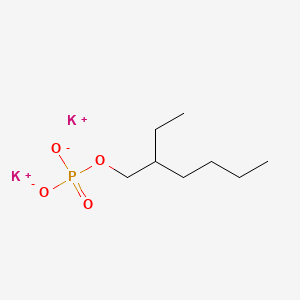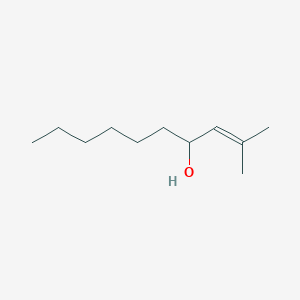
2-Methyl-2-decen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-decen-4-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-decen-4-ol can be synthesized through several methods. One common approach involves the hydration of 2-methyl-2-decen-4-yne using a catalytic amount of mercuric sulfate in the presence of sulfuric acid. The reaction proceeds via the Markovnikov addition mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-decene, followed by reduction to yield the alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-decen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-Methyl-2-decen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-decen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction can result in antimicrobial effects by disrupting the integrity of microbial cell membranes.
Comparación Con Compuestos Similares
- 2-Methyl-2-decen-1-ol
- 2-Methyl-2-decen-3-ol
- 2-Methyl-2-decen-5-ol
Comparison: 2-Methyl-2-decen-4-ol is unique due to its specific position of the hydroxyl group and the methyl group on the decene chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
70719-36-7 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-methyldec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3 |
Clave InChI |
NLBZVNOKHJLXBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


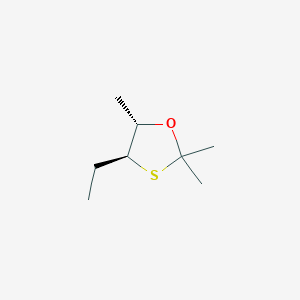
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

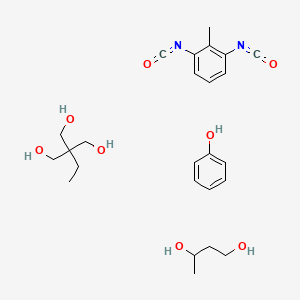
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
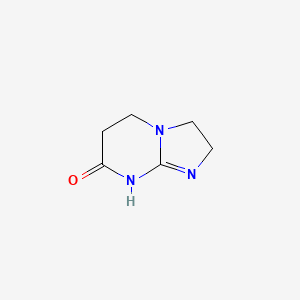
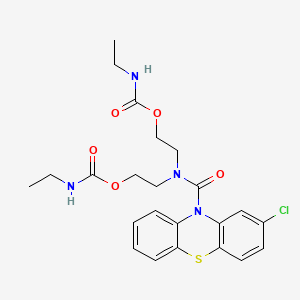
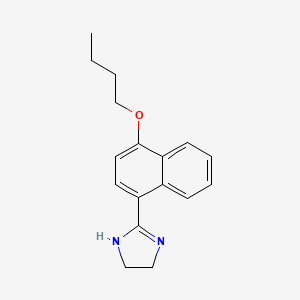
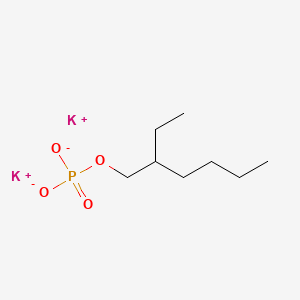
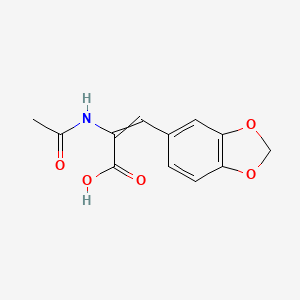
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
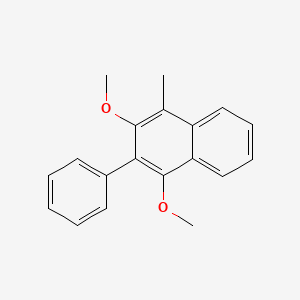
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
